[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
Description
[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is a bicyclic amine featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with two primary amine groups. Its rigid bicyclic structure and dual amino functionalities make it a versatile intermediate in pharmaceutical synthesis, coordination chemistry, and materials science. The compound’s stereochemistry (if specified) and substituent positioning significantly influence its reactivity and applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/C9H18N2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h7-8H,1-6,10-11H2 |
InChI Key |
ABPUBUORTRHHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2CN)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of [1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine primarily involves functionalizing the norbornane skeleton with aminomethyl groups. The most documented and industrially relevant approach includes:
- Starting Material: Norbornene (bicyclo[2.2.1]hept-2-ene)
- Key Reagents: Formaldehyde and ammonia
- Catalysts: Palladium on carbon (Pd/C)
- Reaction Conditions: High-pressure hydrogenation
The general synthetic sequence is:
- Mannich-type Reaction: Norbornene reacts with formaldehyde and ammonia to introduce aminomethyl groups at the 2 and 5 positions.
- Hydrogenation: The intermediate undergoes catalytic hydrogenation, typically over Pd/C, under elevated hydrogen pressure to saturate the double bond and stabilize the bicyclic framework with aminomethyl substituents.
This method benefits from relatively straightforward reaction conditions and availability of starting materials, making it suitable for both laboratory synthesis and industrial scale-up.
Industrial Production Considerations
In industrial settings, continuous flow reactors are often employed to optimize yield and purity. The process parameters such as temperature, pressure, catalyst loading, and residence time are finely tuned to maximize conversion efficiency and minimize by-products. Advanced catalytic systems beyond Pd/C, including modified palladium catalysts or bimetallic catalysts, may be used to enhance selectivity and reduce catalyst poisoning.
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Norbornene + Formaldehyde + Ammonia | Mannich reaction under controlled pH and temperature to form bis(aminomethyl) intermediate |
| 2 | Hydrogenation with Pd/C catalyst, H2 gas, elevated pressure (e.g., 50 atm), 50-80°C | Saturation of double bond, formation of bicyclo[2.2.1]heptane diamine derivative |
| 3 | Purification by distillation or crystallization | Isolation of pure bis(aminomethyl)norbornane |
This procedure yields a mixture of stereoisomers (endo/exo) due to the bicyclic system's stereochemistry, which can be separated if necessary by chromatographic or crystallization techniques.
Reaction Mechanism Insights
- The Mannich reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and ammonia, which then electrophilically attacks the norbornene double bond.
- The hydrogenation step reduces the norbornene double bond to the saturated bicyclo[2.2.1]heptane system, stabilizing the structure and fixing the aminomethyl substituents in place.
- The stereochemistry of substitution is influenced by the norbornene ring strain and steric hindrance, often leading to mixtures of endo and exo isomers.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of aminomethyl groups and bicyclic framework. The chemical shifts and coupling constants help distinguish isomers.
- Infrared Spectroscopy (IR): Characteristic N–H stretching vibrations around 3300–3500 cm^-1 and C–N stretches confirm amine functionalities.
- Mass Spectrometry (MS): Molecular ion peak at m/z 154 confirms molecular weight.
- Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can separate isomeric mixtures.
Retrosynthetic Analysis and Alternative Routes
- Direct amination of bicyclo[2.2.1]heptane derivatives via nucleophilic substitution.
- Functionalization of bicyclo[2.2.1]heptane dicarboxylic acid derivatives followed by reduction to diamines.
- Use of Diels-Alder adducts of itaconic anhydride and cyclopentadiene as precursors, followed by multi-step transformations to introduce aminomethyl groups.
These routes may offer advantages in stereochemical control or functional group compatibility but often involve more complex reaction sequences.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Mannich reaction + hydrogenation | Norbornene | Formaldehyde, Ammonia, Pd/C | High-pressure H2, 50-80°C | Straightforward, scalable | Isomer mixture, catalyst cost |
| Nucleophilic substitution | Bicyclo[2.2.1]heptane derivatives | Amines or azides, reducing agents | Varies | Potential stereochemical control | Multi-step, lower yield |
| Diels-Alder adduct functionalization | Itaconic anhydride + cyclopentadiene | Multi-step reagents | Multi-step, heating, catalysis | Access to complex derivatives | Complex, less direct |
Research Findings and Applications
- The rigid bicyclic structure of bis(aminomethyl)norbornane significantly enhances thermal and mechanical properties when used as a chain extender in polyhydroxyurethanes, increasing flow temperature and tensile strength.
- The compound’s aminomethyl groups participate readily in polymerization and substitution reactions, enabling synthesis of diverse functional materials.
- Its stereochemical complexity requires careful control during synthesis to optimize isomer ratios for specific applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl groups, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine with analogous bicyclic amines, focusing on molecular features, substituents, and applications.
Key Structural and Functional Differences
Substituent Diversity: The target compound’s dual primary amines contrast with mono-amine analogs (e.g., endo-2-aminonorbornane) , enhancing its chelation capacity for metal ions. Compounds like 3-[3-(aminomethyl)-2-bicyclo...]propan-1-amine incorporate aromatic groups, increasing hydrophobicity and altering pharmacokinetic profiles.
Functional Group Modifications :
- Oxygen-containing analogs (e.g., 2-oxabicyclo[2.1.1]hexane ) introduce polarity, affecting solubility and reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine, and how can purity be optimized?
- Methodology : The synthesis of bicyclic amines often involves ring-opening reactions, reductive amination, or catalytic hydrogenation. For example, analogous compounds like {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride are synthesized via alkylation of amines or cycloaddition reactions using palladium or nickel catalysts . Purification typically employs column chromatography (silica gel) or recrystallization. Purity verification requires HPLC or NMR spectroscopy, with attention to diastereomeric ratios due to the compound's bicyclic rigidity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Exposure Control : Use fume hoods and P95 respirators to minimize inhalation risks, as similar amines exhibit respiratory irritation (H335) .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Skin contact with related bicyclic amines can cause irritation (H315) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid moisture to reduce hydrolysis risks .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm bicyclic geometry and amine proton environments. IR spectroscopy identifies NH stretching (~3300 cm⁻¹) and amine bending modes .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicity data for bicyclic amines during preclinical studies?
- Methodology :
- Data Reconciliation : Cross-reference acute toxicity (e.g., LD₅₀) from multiple sources (ECHA, PubChem) . For example, discrepancies in oral toxicity (H302 vs. unclassified) may arise from impurities; repeat assays with HPLC-purified batches .
- In Silico Toxicology : Use tools like ProTox-II to predict organ-specific toxicity, leveraging structural analogs (e.g., 2-adamantylmethanamine) .
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like serotonin receptors. Compare enantiomers (if present) to assess stereoselectivity .
- In Vitro Assays : Radioligand binding studies (³H-labeled antagonists) quantify receptor occupancy. For example, related imidazole derivatives show affinity for histamine receptors .
Q. What experimental designs minimize bias in evaluating the compound’s pharmacokinetic (PK) profile?
- Methodology :
- Blinded Studies : Randomize animal cohorts (e.g., Sprague-Dawley rats) into control and treatment groups. Use LC-MS/MS for plasma concentration analysis .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life (t½) to structural analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Resolution :
- Solubility Testing : Use shake-flask method (OECD 105) in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). For example, adamantane-derived amines show pH-dependent solubility due to amine protonation .
- Literature Cross-Check : Compare with PubChem entries for bicyclo[2.2.1]heptane derivatives, noting logP values (e.g., logP = 1.5–2.0 suggests moderate lipophilicity) .
Methodological Framework
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Approach :
- Hansch Analysis : Correlate substituent electronic parameters (σ, π) with biological activity. For example, electron-donating groups on the bicyclic scaffold may enhance receptor binding .
- Free-Wilson Model : Deconstruct the molecule into fragments (e.g., bicyclic core, aminomethyl groups) to quantify contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
